molecular formula C10H8BrNO B1380720 5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one CAS No. 1369235-73-3

5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one

Cat. No.: B1380720
CAS No.: 1369235-73-3
M. Wt: 238.08 g/mol
InChI Key: GAQQYCNKWWHHIB-UHFFFAOYSA-N
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Description

5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, influencing their activity and thereby modulating signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific enzyme and context .

Cellular Effects

The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and modulating immune responses. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical effects .

Metabolic Pathways

5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and subsequent clearance from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of 5’-Bromo-1’,3’-dihydrospiro[cyclopropane-1,2’-indole]-3’-one is crucial for its activity and function. It has been observed to localize to specific organelles, such as the mitochondria and nucleus, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, thereby influencing its overall efficacy .

Properties

IUPAC Name

5-bromospiro[1H-indole-2,1'-cyclopropane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQYCNKWWHHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(=O)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 2
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 3
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 4
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 5
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one
Reactant of Route 6
5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.